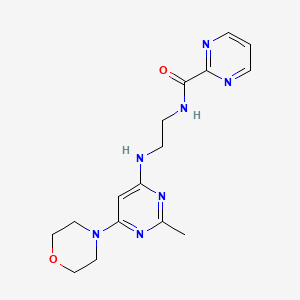
N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)pyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine derivatives are a class of compounds that have a wide range of pharmacological activities. They are broadly applied in therapeutic disciplines due to their high degree of structural diversity . This class of compounds is known for their antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The specific synthesis process can vary depending on the substitutions of the amino group and the phenyl ring .
Molecular Structure Analysis
Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . The specific molecular structure of “N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)pyrimidine-2-carboxamide” would depend on the specific substitutions on the pyrimidine ring.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- The synthesis of novel heterocyclic compounds derived from similar chemical structures has been a focus in medicinal chemistry. For example, compounds synthesized from visnagenone–ethylacetate or khellinone–ethylacetate with aminothiouracil have shown analgesic and anti-inflammatory activities, indicating the potential for similar compounds to be developed as therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Chemical Synthesis Methods
- Rapid and green synthetic methods have been established for derivatives, highlighting the importance of developing efficient and environmentally friendly synthetic routes for such compounds. These methods aim to optimize yields and reduce environmental impact, demonstrating the ongoing innovation in chemical synthesis techniques (H. Lei, Linxiao Wang, Y. Xiong, Z. Lan, 2017).
Potential Therapeutic Applications
- Compounds structurally related to N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)pyrimidine-2-carboxamide have been explored for their therapeutic potential in various diseases. For instance, synthesis of specific pyrimidine derivatives aimed at imaging LRRK2 enzyme in Parkinson's disease suggests that related compounds could be developed as diagnostic or therapeutic agents for neurodegenerative diseases (Min Wang, Mingzhang Gao, Zhidong Xu, Q. Zheng, 2017).
Antimicrobial and Antitubercular Activities
- Novel pyrimidine-azitidinone analogues, including compounds with structural similarities to the one of interest, have been synthesized and shown to possess significant antimicrobial and antitubercular activities. This indicates the potential for developing new antimicrobial agents based on pyrimidine derivatives to address antibiotic resistance (M. Chandrashekaraiah, Mallesha Lingappa, Vathsala Deepu Channe Gowda, D. G. Bhadregowda, 2014).
Mecanismo De Acción
Target of Action
It’s worth noting that 2-aminopyrimidine derivatives have been tested for their in vitro activities against a causative organism of sleeping sickness, trypanosoma brucei rhodesiense, as well as against a causative organism of malaria, plasmodium falciparum nf54 .
Mode of Action
It can be inferred that the compound interacts with its targets, possibly causing changes that inhibit the growth or function of the targeted organisms .
Biochemical Pathways
Given the potential targets, it’s plausible that the compound could interfere with essential biochemical pathways in trypanosoma brucei rhodesiense and plasmodium falciparum nf54 .
Result of Action
Some 2-aminopyrimidine derivatives have exhibited quite good antitrypanosomal activity, and others have shown excellent antiplasmodial activity .
Direcciones Futuras
The future directions for research on “N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)pyrimidine-2-carboxamide” and other pyrimidine derivatives could involve further exploration of their pharmacological activities and the development of new synthesis methods. There is a great demand for compounds with alternative mechanisms of action, especially in the field of antimicrobial and antiparasitic drug development .
Propiedades
IUPAC Name |
N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O2/c1-12-21-13(11-14(22-12)23-7-9-25-10-8-23)17-5-6-20-16(24)15-18-3-2-4-19-15/h2-4,11H,5-10H2,1H3,(H,20,24)(H,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFMVMQHIBVYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[1-(Oxolane-3-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine](/img/structure/B2930313.png)
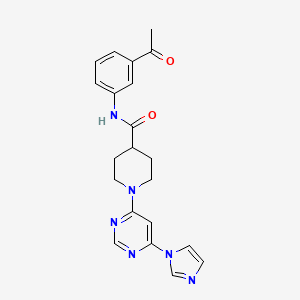
![ethyl 2-(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2930316.png)
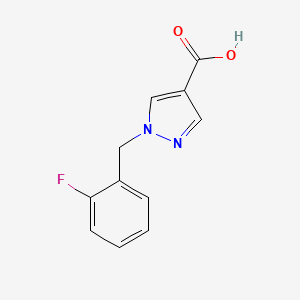
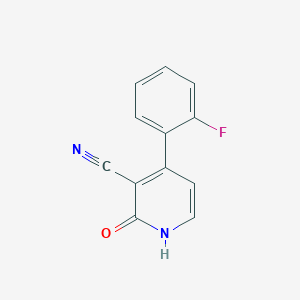
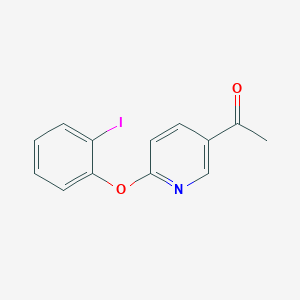
![3-[(carbamimidamidomethanimidoyl)amino]propanoicacid](/img/structure/B2930322.png)
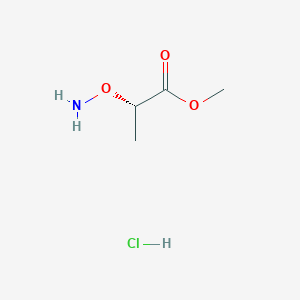
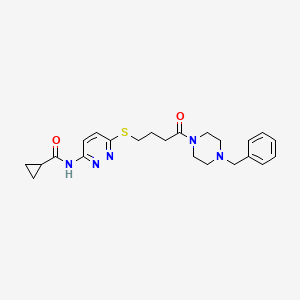
![1-methyl-3-[(pentyloxy)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2930325.png)
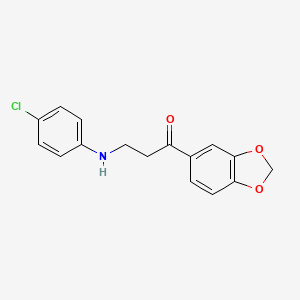
![N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2930329.png)

![5-Tosyl-2-oxa-5-azabicyclo[2.2.2]octane](/img/structure/B2930333.png)
